Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1)
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Overview
Description
Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) involves several steps. Typically, the process begins with the preparation of cyclohexylamine, which is then reacted with sulfur-containing reagents under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions: Common reagents used in the reactions of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .
Scientific Research Applications
Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is explored for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions contribute to its observed biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) can be compared with other similar compounds, such as cyclohexylamine derivatives and sulfur-containing organic compounds. Its unique chemical structure and properties distinguish it from these similar compounds, offering distinct advantages in certain applications. For example, its stability and reactivity make it a valuable reagent in organic synthesis.
List of Similar Compounds:- Cyclohexylamine
- Sulfanesulfinamide derivatives
- Sulfoxides
- Sulfones
Properties
IUPAC Name |
(hydroxysulfonothioylamino)cyclohexane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S2.C2H2O4/c8-11(9,10)7-6-4-2-1-3-5-6;3-1(4)2(5)6/h6-7H,1-5H2,(H,8,9,10);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRXDLIROJVWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=S)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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